Nitrosonium tetrafluoroborate

説明

Nitrosonium tetrafluoroborate, also known as nitrosyl tetrafluoroborate, is a chemical compound with the chemical formula NOBF4 . This colorless solid is used in organic synthesis as a nitrosating agent . It is also used to convert arylamines directly to diazonium tetrafluoroborates, which undergo the Balz-Schiemann reaction in situ to give high yields of aryl fluorides .

Synthesis Analysis

Nitrosonium tetrafluoroborate is an efficient nitrosating and diazotizing agent. It has been used in the ipso-nitrosation of organotrifluoroborates . Aryl- and heteroaryltrifluoroborates were converted into the corresponding nitroso products in good to excellent yields .

Molecular Structure Analysis

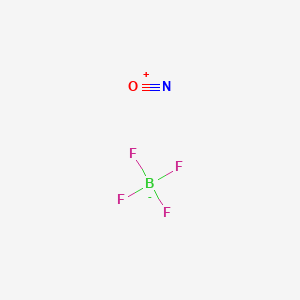

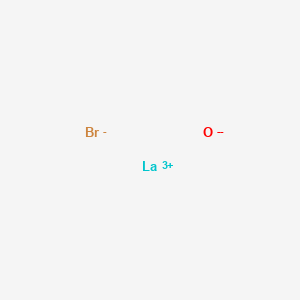

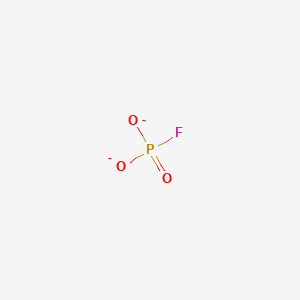

NOBF4 is the nitrosonium salt of fluoroboric acid, and is composed of a nitrosonium cation, [NO]+, and a tetrafluoroborate anion, [BF4]− . More detailed molecular structure information can be found on various chemical databases .

Chemical Reactions Analysis

The dominant property of NOBF4 is the oxidizing power and electrophilic character of the nitrosonium cation . It forms colored charge transfer complexes with hexamethylbenzene and with 18-crown-6 . It reacts with alcohols and secondary amines to yield alkyl nitrites and nitrosamines, respectively . It reacts with primary amines to yield diazonium tetrafluoroborates .

Physical And Chemical Properties Analysis

Nitrosonium tetrafluoroborate is a colorless crystalline solid . It has a molar mass of 116.81 g·mol −1 . It has a density of 2.185 g cm −3 . It sublimes at a temperature of 250 °C (482 °F; 523 K) . It decomposes in water .

科学的研究の応用

Nitrosating Agent

Nitrosonium tetrafluoroborate acts as a nitrosating agent in organic synthesis . Nitrosation is a process that introduces a nitroso group into a chemical compound, which can significantly alter the compound’s properties and reactivity.

Oxidizer

This compound serves as an oxidizer in various chemical reactions . An oxidizer is a substance that has the ability to accept electrons from another substance, thereby oxidizing that substance.

Conversion of Arylamines to Diazonium Tetrafluoroborates

Nitrosonium tetrafluoroborate is used to convert arylamines directly to diazonium tetrafluoroborates . Diazonium compounds are versatile intermediates in organic chemistry, and their transformation can lead to a wide range of useful products.

Balz-Schiemann Reaction

The diazonium tetrafluoroborates produced can undergo the Balz-Schiemann reaction in situ to give high yields of aryl fluorides . The Balz-Schiemann reaction is a classic method for synthesizing aryl fluorides.

Catalyst for Iodination of Aromatics

This compound is used as a catalyst for the iodination of aromatics by iodide ion with air as an oxidant . This process is important for the synthesis of iodinated aromatic compounds, which have numerous applications in medicinal chemistry and materials science.

Conversion of Secondary Amines to Nitrosamines

Nitrosonium tetrafluoroborate is used in the conversion of secondary amines to nitrosamines . Nitrosamines are a class of compounds that have been extensively studied due to their potential carcinogenic properties.

Deamination of Primary Amides

This compound is involved in the deamination of primary amides . Deamination is the removal of an amino group from a molecule, which can be a crucial step in certain biochemical pathways.

Conversion of Arylhydrazines to Azides

Nitrosonium tetrafluoroborate is used in the conversion of arylhydrazines to azides . Azides are a class of compounds that are useful in click chemistry, a powerful tool for rapidly assembling complex molecules.

作用機序

Target of Action

Nitrosonium tetrafluoroborate (NOBF4) is a nitrosating agent that primarily targets alcohols, secondary amines, and primary amines . It reacts with these compounds to yield alkyl nitrites, nitrosamines, and diazonium tetrafluoroborates, respectively .

Mode of Action

The dominant property of NOBF4 is the oxidizing power and electrophilic character of the nitrosonium cation . It forms colored charge transfer complexes with hexamethylbenzene and with 18-crown-6 . The nitrosonium cation acts as the oxidizer, itself being reduced to nitric oxide gas .

Biochemical Pathways

NOBF4 is involved in the nitrosation and diazotization of various compounds. It reacts with alcohols and secondary amines to yield alkyl nitrites and nitrosamines, respectively . It reacts with primary amines to yield diazonium tetrafluoroborates . These reactions are part of broader biochemical pathways involved in the synthesis of natural products, pharmaceuticals, and materials science .

Result of Action

The result of NOBF4’s action is the formation of alkyl nitrites, nitrosamines, and diazonium tetrafluoroborates from alcohols, secondary amines, and primary amines, respectively . These products have various applications in organic synthesis .

Action Environment

NOBF4 is a colorless crystalline solid that decomposes in water to form corrosive acids . Therefore, it must be handled under water-free conditions . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Nitrosonium tetrafluoroborate is a hazardous chemical. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, immediate medical attention is required .

特性

IUPAC Name |

azanylidyneoxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCNVGDHOSFKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.N#[O+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NOBF4, BF4NO | |

| Record name | Nitrosonium tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrosonium_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosonium tetrafluoroborate | |

CAS RN |

14635-75-7 | |

| Record name | Borate(1-), tetrafluoro-, nitrosyl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROSYL TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99S282SUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of nitrosonium tetrafluoroborate?

A1: The molecular formula of nitrosonium tetrafluoroborate is NOBF4. Its molecular weight is 116.82 g/mol.

Q2: What spectroscopic data are available for NOBF4?

A2: Infrared and Raman spectroscopy have been utilized to study NOBF4 and its complexes. [] For instance, characteristic bands for NO+ and the interaction with crown ethers can be observed. []

Q3: Is NOBF4 compatible with polar solvents?

A3: Yes, NOBF4 exhibits good solubility and stability in polar solvents like acetonitrile and dimethylformamide. [, ]

Q4: How does the stability of NOBF4 affect its applications?

A4: While stable in dry conditions and certain solvents, NOBF4 is highly reactive with water. [, ] This necessitates careful handling and anhydrous conditions for many of its applications.

Q5: What is the primary mode of action of NOBF4 in organic reactions?

A5: NOBF4 acts as a strong electrophile due to the electron deficiency of the nitrosonium ion (NO+). This makes it a powerful reagent for nitrosation, diazotization, and oxidation reactions. [, , , , ]

Q6: Can you provide examples of NOBF4’s use in synthesizing specific compounds?

A6: NOBF4 is employed in various syntheses, including:

- Furoxans: NOBF4 facilitates the synthesis of furoxans from styrenes in neutral or basic media, offering a milder alternative to conventional acidic conditions. []

- Fluoroaromatics: NOBF4 converts arylamines to aryl fluorides via diazonium tetrafluoroborate intermediates, providing a convenient one-pot synthesis. []

- Phenoxazine Dyes: NOBF4 enables the facile conversion of bis(3-dimethylaminophenyl) ether into phenoxazine dyes, showcasing its potential in developing "turn-on" fluorogenic probes. []

- Isoxazole Compounds: NOBF4 mediates the synthesis of isoxazole compounds through a unique nitrosyl insertion into π-allyl ligands of molybdenum complexes. []

- Acetamides: NOBF4 reacts with halides and methyl ethers in acetonitrile to form acetamides through a proposed cationic mechanism. []

Q7: How selective is NOBF4 in its reactions?

A7: The selectivity of NOBF4 depends on the reaction conditions and substrates. It can exhibit chemoselectivity, as seen in its preference for nitrosation of organotrifluoroborates over other functional groups. []

Q8: What are the advantages of using NOBF4 as a catalyst?

A8: Advantages include:

- Mild reaction conditions: NOBF4 allows reactions to proceed under milder conditions compared to some traditional methods, expanding its application scope to sensitive substrates. []

- High reactivity: The strong electrophilic nature of NO+ enables efficient and rapid reactions. []

- Versatility: NOBF4 participates in various reactions like nitrosation, diazotization, oxidation, and coupling reactions. [, , , , , ]

Q9: Has computational chemistry been employed in understanding NOBF4’s reactivity?

A9: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reactivity and electronic properties of NOBF4 and its complexes. [] This provides valuable insights into reaction mechanisms and aids in designing new synthetic strategies.

Q10: Are there strategies to improve the stability or solubility of NOBF4?

A11: While specific formulation strategies for NOBF4 are not extensively documented, handling it under strictly anhydrous conditions and using appropriate solvents like acetonitrile or dimethylformamide are crucial for maintaining its stability and reactivity. [, ]

Q11: What safety precautions are necessary when handling NOBF4?

A11: NOBF4 is corrosive and should be handled with appropriate personal protective equipment. It decomposes upon heating and contact with water, generating toxic fumes including HF and NOx. Therefore, it’s crucial to handle it under dry conditions and in a well-ventilated area. Consult the material safety data sheet (MSDS) for detailed safety information.

Q12: How is NOBF4 utilized in materials science?

A13: NOBF4 serves as a versatile reagent for surface modifications of nanomaterials. [, , , , ]

Q13: Can you elaborate on the role of NOBF4 in nanomaterial surface modification?

A14: NOBF4 facilitates ligand exchange reactions on nanocrystal surfaces, replacing hydrophobic ligands with hydrophilic ones. This process enables the transfer of nanocrystals from nonpolar to polar solvents, expanding their applications in various fields. [, , ]

Q14: Are there specific examples of NOBF4’s use in modifying nanomaterials for enhanced properties?

A14: Yes, examples include:

- Colloidal stability: NOBF4-modified superparamagnetic iron oxide nanoparticles (SPIONs) demonstrated improved colloidal stability and enhanced signal intensity in MALDI-MS analyses of peptides and proteins. []

- Thermoelectric properties: Surfactant-free bismuth telluride nanoparticles (NPs), obtained by removing surfactants with NOBF4, were consolidated into pellets with improved thermoelectric properties. []

- Photocatalytic activity: NOBF4 facilitated the synthesis of titanium dioxide/cadmium sulfide nanosphere particles with enhanced photocatalytic performance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)

![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)